N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfanyl group at position 5 and a cyclohexanecarboxamide moiety at position 2. The thiadiazole ring is a heterocyclic system known for its stability and versatility in medicinal and agrochemical applications .
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS2/c1-2-8-17-12-15-14-11(18-12)13-10(16)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXSBBWYGDWRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring.
Introduction of the Propylthio Group: The propylthio group can be introduced by reacting the thiadiazole derivative with a propylthiol reagent under basic conditions.
Attachment of the Cyclohexanecarboxamide Group: The final step involves the reaction of the propylthio-substituted thiadiazole with cyclohexanecarboxylic acid or its derivatives to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The thiadiazole ring can undergo substitution reactions, where the propylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and the propylthio group play crucial roles in these interactions, contributing to the compound’s bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-thiadiazole-2-yl carboxamides. Key structural analogs include:
Key Observations:
- Substituent Bulk and Melting Points: Compounds with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) compared to smaller alkylthio groups (e.g., ethylthio in 5g: 168–170°C), likely due to reduced crystallinity .
- Synthetic Yields: Benzylthio-substituted derivatives (e.g., 5h: 88% yield) are synthesized more efficiently than ethylthio analogs (5g: 78%), possibly due to enhanced reactivity of benzylthiol in nucleophilic substitution .
- Cyclohexanecarboxamide vs.
Molecular and Spectroscopic Comparisons
- NMR and IR Profiles: The cyclohexanecarboxamide group would exhibit distinct $ ^1H $-NMR signals (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) compared to phenoxyacetamide derivatives (e.g., aromatic protons at δ 6.8–7.4 ppm) .
- Lipophilicity: The propylsulfanyl group (logP ~2.5 estimated) balances hydrophobicity between methylthio (logP ~1.8) and benzylthio (logP ~3.2) analogs, influencing solubility and bioavailability .
Biological Activity
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps:
- Formation of the Thiadiazole Ring : The initial step typically includes the reaction of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole nucleus.
- Introduction of the Propylsulfanyl Group : This is achieved through alkylation reactions that introduce the propylsulfanyl moiety at the 5-position of the thiadiazole.
- Cyclohexane Carboxamide Formation : The final step involves coupling with cyclohexanecarboxylic acid derivatives to yield the target compound.
The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
This compound has shown significant antimicrobial activity. Recent studies have evaluated its efficacy against various bacterial and fungal strains:
- Antibacterial Activity : The compound exhibited strong inhibitory effects against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values reported at 22 μg/ml and 15 μg/ml respectively. These values indicate a higher efficacy compared to traditional agents like thiodiazole copper .
- Antifungal Activity : In vitro tests against fungal pathogens such as Mucor bainieri and Trichoderma atroviride demonstrated lower inhibitory effects than established antifungal agents like carbendazim .
Cytotoxicity and Anti-inflammatory Effects
The cytotoxic potential of this compound has also been investigated:
- Cytotoxicity : Studies have indicated moderate cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells suggests its potential as an anticancer agent .
- Anti-inflammatory Activity : Preliminary results indicate that this compound may possess anti-inflammatory properties comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Further investigations into its mechanism are warranted .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Receptor Modulation : Potential modulation of inflammatory pathways through interaction with receptors involved in immune response regulation has been suggested .
Case Studies
Several case studies highlight the practical applications of this compound:
- Agricultural Applications : Field trials have demonstrated its effectiveness as a biopesticide against crop pathogens, leading to improved yield in treated plants.
- Pharmaceutical Development : Research is ongoing into formulating this compound into novel therapeutic agents for treating infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, and how can purity be optimized?
- Methodology :
- Thiadiazole Ring Formation : React thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH) to form the 1,3,4-thiadiazole core .
- Functionalization : Introduce the propylsulfanyl group via nucleophilic substitution using propane-1-thiol or alkylating agents (e.g., propyl iodide) under reflux in ethanol .
- Cyclohexanecarboxamide Attachment : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate the cyclohexanecarboxylic acid moiety to the thiadiazole amine .
- Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final purity (>95%) is achievable using recrystallization from DMSO/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns (e.g., propylsulfanyl protons at δ 1.5–2.5 ppm, cyclohexane carboxamide carbonyl at ~170 ppm) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm, thiadiazole ring vibrations at 600–800 cm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values .
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified sulfanyl chains (e.g., ethyl, benzyl) or cyclohexane substituents (e.g., methyl, halogen) .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with biological targets (e.g., enzyme active sites) .
- Data Analysis : Correlate logP values (lipophilicity) with bioactivity trends to guide lead optimization .
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) and validate with reference compounds .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .
- Meta-Analysis : Compare data with structurally similar thiadiazoles (e.g., N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl] derivatives) to identify confounding variables .
Q. What strategies mitigate solubility and stability challenges during formulation?
- Methodology :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug Design : Synthesize ester or phosphate derivatives to improve bioavailability and hydrolytic stability .
- Accelerated Stability Testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) via HPLC to identify degradation products .
Methodological Considerations Table
| Aspect | Key Techniques | References |
|---|---|---|
| Synthesis | Thiosemicarbazide cyclization, EDC coupling | |
| Characterization | NMR, HRMS, IR | |
| Bioactivity Screening | MIC, MTT, enzyme inhibition assays | |
| SAR Optimization | Molecular docking, logP analysis | |
| Stability Testing | HPLC, stress condition studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
